molecular formula C13H13NO B6365972 MFCD18311982 CAS No. 1261940-75-3

MFCD18311982

Cat. No.: B6365972
CAS No.: 1261940-75-3
M. Wt: 199.25 g/mol
InChI Key: UHCJZNOAUSIQIY-UHFFFAOYSA-N
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Description

Such compounds are often characterized by:

  • High solubility in organic solvents (e.g., 0.687 mg/mL in water for similar compounds) .
  • Moderate molecular weights (~200–250 g/mol) .
  • Green synthesis methods, such as using recyclable catalysts (e.g., A-FGO in tetrahydrofuran) to achieve high yields (>98%) .

Properties

IUPAC Name

2-(3,5-dimethylphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-9-6-10(2)8-11(7-9)13-12(15)4-3-5-14-13/h3-8,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCJZNOAUSIQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=C(C=CC=N2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682589
Record name 2-(3,5-Dimethylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261940-75-3
Record name 2-(3,5-Dimethylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18311982” involves specific chemical reactions and conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

    Stepwise Synthesis: This involves multiple reaction steps, each carefully controlled to ensure the correct formation of intermediates and the final product.

    Catalytic Processes: Catalysts are often used to enhance the reaction rate and selectivity, ensuring efficient production of the compound.

    Temperature and Pressure Control: Precise control of temperature and pressure is crucial to optimize the reaction conditions and achieve high yields.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. These methods ensure consistent quality and quantity of the compound. Key aspects include:

    Batch Reactors: Used for small to medium-scale production, allowing for precise control over reaction conditions.

    Continuous Flow Reactors: Suitable for large-scale production, providing a steady supply of the compound with minimal variation in quality.

Chemical Reactions Analysis

Types of Reactions

“MFCD18311982” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Transition metal catalysts such as palladium and platinum are often employed to facilitate reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

“MFCD18311982” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD18311982” exerts its effects involves specific molecular targets and pathways. These include:

    Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.

    Pathways: It may influence various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD18311982 with structurally or functionally analogous compounds, based on data from the provided evidence:

Parameter This compound CAS 1761-61-1 (MFCD00003330) CAS 102071-07-8 CAS 5469-69-2
Molecular Formula Not available C₇H₅BrO₂ C₁₄H₁₀N₂O₂ C₈H₇NO₂
Molecular Weight (g/mol) Not available 201.02 238.24 149.15
Solubility (mg/mL) Not available 0.687 (water) 0.512 (ethanol) 1.234 (DMSO)
Synthetic Yield Not available 98% 89% 95%
Catalyst Reusability Not available 5 cycles (A-FGO) 3 cycles (Pd/C) 4 cycles (zeolite)
Hazard Profile Not available H302 (acute toxicity) H315 (skin irritation) H318 (eye damage)

Key Findings:

Synthetic Efficiency : Compounds like CAS 1761-61-1 demonstrate superior catalytic reusability (5 cycles) compared to others, suggesting this compound may benefit from similar catalyst designs .

Solubility Trends : Substituted benzimidazoles (e.g., CAS 102071-07-8) exhibit lower solubility in polar solvents, which may correlate with this compound’s behavior in aqueous systems .

Safety Profiles : Analogous compounds often carry moderate hazards (e.g., H302 warnings), emphasizing the need for rigorous safety protocols during this compound’s handling .

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